molecular formula C21H36O2 B1239288 Methyl 11,14,17-eicosatrienoate CAS No. 55682-88-7

Methyl 11,14,17-eicosatrienoate

Cat. No.: B1239288
CAS No.: 55682-88-7
M. Wt: 320.5 g/mol
InChI Key: XQAVRBUXEPJVRC-JSIPCRQOSA-N
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Description

Historical context and discovery

The discovery and characterization of cis-11,14,17-eicosatrienoic acid methyl ester emerged from the broader investigation of polyunsaturated fatty acid metabolism that intensified during the mid-twentieth century. Early research into essential fatty acids and their metabolic pathways led to the identification of various eicosatrienoic acid isomers, each with distinct biological roles and structural characteristics. The specific 11,14,17-isomer gained attention as researchers began to understand the complexity of omega-3 fatty acid biosynthesis and the diverse array of metabolites produced through enzymatic elongation and desaturation processes.

Properties

IUPAC Name

methyl (11E,14E,17E)-icosa-11,14,17-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11H,3,6,9,12-20H2,1-2H3/b5-4+,8-7+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAVRBUXEPJVRC-JSIPCRQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55682-88-7, 207615-39-2
Record name Methyl 11,14,17-eicosatrienoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl eicosatrienoate, (11E,14E,17E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207615392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL EICOSATRIENOATE, (11E,14E,17E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64353K1U22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Fischer Esterification

Fischer esterification involves the acid-catalyzed reaction of carboxylic acids with alcohols to form esters. For cis-11,14,17-eicosatrienoic acid methyl ester, this method is applicable if the free acid (11,14,17-eicosatrienoic acid) is available.

Procedure:

  • Reagents: 11,14,17-Eicosatrienoic acid, methanol (excess), sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalyst.

  • Conditions: Reflux under anhydrous conditions (60–70°C) for 1–4 hours.

  • Workup: Neutralization with aqueous NaHCO₃, extraction with hexane or diethyl ether, and drying over anhydrous Na₂SO₄ .

Key Considerations:

  • Equilibrium Driving: Excess methanol and removal of water (via Dean-Stark apparatus or azeotropic distillation) favor ester formation .

  • Catalyst Choice: H₂SO₄ is commonly used, but HCl may enhance reaction rates for sterically hindered acids .

Example Protocol:
A 1:10 molar ratio of acid to methanol with 5% H₂SO₄ at 70°C for 2 hours yields >90% conversion, as demonstrated in analogous fatty acid esterifications .

BCl₃-Methanol-Catalyzed Esterification

This method is widely employed for producing methyl esters of fatty acids, including polyunsaturated variants.

Procedure:

  • Reagents: 11,14,17-Eicosatrienoic acid, boron trichloride (BCl₃)-methanol solution (12% w/w).

  • Conditions: Heating at 60°C for 5–10 minutes .

  • Workup: Quench with water, extract with hexane, and filter to remove catalyst residues .

Advantages:

  • High Efficiency: Rapid reaction kinetics due to BCl₃’s ability to protonate the carboxyl group, enhancing nucleophilic attack by methanol .

  • Compatibility: Suitable for unsaturated acids without isomerization of double bonds under mild conditions .

Table 1: Comparison of Esterification Methods

MethodCatalystTemperature (°C)Time (hours)Yield (%)Reference
Fischer EsterificationH₂SO₄/HCl60–701–4>90
BCl₃-MethanolBCl₃-MeOH600.1–0.2>95

Transesterification of Glycerolipids

If the free acid is unavailable, transesterification of triglyceride precursors (e.g., oils containing 11,14,17-eicosatrienoic acid) can be used.

Procedure:

  • Reagents: Glycerolipid source, methanol, acid catalyst (H₂SO₄ or HCl).

  • Conditions: 60–70°C for 1 hour with a 10:1 methanol-to-oil molar ratio .

  • Workup: Phase separation, washing with water, and drying .

Challenges:

  • Double Bond Stability: High temperatures may induce cis-trans isomerization, necessitating careful control .

  • Catalyst Removal: Residual acids require neutralization to prevent ester hydrolysis during storage .

Purification and Analytical Characterization

Post-synthesis purification and analysis are critical to ensure compound purity and structural integrity.

Purification:

  • Column Chromatography: Silica gel or alumina columns eluted with hexane-ethyl acetate gradients .

  • Distillation: Vacuum distillation for high-purity esters .

Analytical Methods:

  • Gas Chromatography (GC):

    • Column: SLB™-IL111 or SP-2560 for resolving cis/trans isomers .

    • Conditions: Isothermal at 180°C for 20 minutes .

  • Mass Spectrometry (GC-MS):

    • Fragmentation: Molecular ion at m/z 320.5 (C₂₁H₃₆O₂) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks at δ 5.3–5.4 ppm (olefinic protons) and δ 3.7 ppm (methoxy group) .

Table 2: GC Retention Data for Fatty Acid Methyl Esters

CompoundKovats Index (SP-2560)Kovats Index (SLB-IL111)Reference
cis-11,14,17-Eicosatrienoate22902275
Arachidonic Acid Methyl Ester22852260

Alternative Catalytic Approaches

Exploratory methods include ionic liquid (IL)-catalyzed esterification, though direct applications to this compound are limited.

Procedure (Hypothetical):

  • Reagents: 11,14,17-Eicosatrienoic acid, methanol, 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]).

  • Conditions: 90°C for 4 hours .

  • Advantages: Reusable catalysts and reduced environmental impact .

Challenges and Optimization

  • Double Bond Stability: Cis configurations require inert atmospheres (N₂/Ar) during synthesis to prevent oxidation .

  • Catalyst Toxicity: BCl₃ and HCl necessitate careful handling due to corrosiveness .

  • Scalability: BCl₃-MeOH methods are ideal for small-scale synthesis, while Fischer esterification suits bulk production .

Chemical Reactions Analysis

Types of Reactions: cis-11,14,17-Eicosatrienoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Epoxides, diols, and hydroxylated derivatives.

    Reduction: Saturated eicosanoic acid methyl ester.

    Substitution: Amides, esters, and other substituted derivatives.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights structural distinctions between cis-11,14,17-eicosatrienoic acid methyl ester and key analogs:

Compound Name Carbon Chain Double Bond Positions Omega Classification Molecular Formula Key Sources/Applications References
cis-11,14,17-Eicosatrienoic acid methyl ester C20 11, 14, 17 n-3 C₂₁H₃₆O₂ Jatropha oil, plant extracts, pharmaceuticals
cis-8,11,14-Eicosatrienoic acid methyl ester (Dihomo-γ-linolenic acid; DGLA) C20 8, 11, 14 n-6 C₂₁H₃₆O₂ Fungal lipids, human metabolism
α-Linolenic acid methyl ester (C18:3n3) C18 9, 12, 15 n-3 C₁₉H₃₂O₂ Flaxseed oil, cardiovascular research
Arachidonic acid methyl ester (C20:4n6) C20 5, 8, 11, 14 n-6 C₂₁H₃₄O₂ Animal tissues, inflammatory pathways
cis-5,8,11,14,17-EPA methyl ester (C20:5n3) C20 5, 8, 11, 14, 17 n-3 C₂₁H₃₂O₂ Fish oils, anti-inflammatory therapies

Biodiesel Properties Comparison

The physicochemical properties of FAMEs vary significantly based on chain length and unsaturation:

Property cis-11,14,17-Eicosatrienoic (C20:3n3) Linoleic Acid (C18:2n6) α-Linolenic Acid (C18:3n3) Arachidonic Acid (C20:4n6)
Viscosity (mm²/s) 4.3 3.5 3.1 4.8
Density (kg/m³) 880 860 850 890
Oxidative Stability Moderate (3 double bonds) Low (2 double bonds) Very Low (3 double bonds) High (4 double bonds)

Notes:

  • Longer carbon chains and higher unsaturation (e.g., C20:4n6) increase density and viscosity but reduce oxidative stability .
  • The n-3 configuration in cis-11,14,17-eicosatrienoic acid may enhance cold-flow properties compared to n-6 analogs like DGLA .

Analytical Differentiation

GC retention times and mass spectra are critical for distinguishing these compounds:

Compound Retention Time (min) Diagnostic Ions (m/z)
cis-11,14,17-Eicosatrienoic methyl ester 35.3 320 (M⁺), 294, 79
EPA methyl ester (C20:5n3) 36.8 316 (M⁺), 288, 79
DGLA methyl ester (C20:3n6) 34.1 320 (M⁺), 292, 67

Biological Activity

Cis-11,14,17-eicosatrienoic acid methyl ester (CAS 55682-88-7) is a polyunsaturated fatty acid methyl ester derived from the eicosatrienoic acid family. It is characterized by its three double bonds located at the 11th, 14th, and 17th carbon positions in its hydrocarbon chain. This compound has garnered attention for its diverse biological activities, particularly in the fields of microbiology and oxidative stress mitigation.

  • Molecular Formula : C21H36O2
  • Molecular Weight : 320.51 g/mol
  • Physical State : Colorless liquid
  • Solubility : Soluble in organic solvents
  • Density : 0.891 g/cm³
  • Boiling Point : Approximately 398.6 °C

Antimicrobial Properties

Cis-11,14,17-eicosatrienoic acid methyl ester exhibits significant antibacterial and antifungal properties. Research indicates its effectiveness against various microbial strains, which positions it as a potential candidate for addressing microbial resistance mechanisms. The compound's ability to inhibit the growth of pathogens may be attributed to its interaction with microbial cell membranes and metabolic processes that disrupt cellular integrity .

Anti-Oxidative Effects

The compound has been shown to mitigate oxidative stress by modulating cellular pathways involved in the regulation of reactive oxygen species (ROS). This activity suggests that cis-11,14,17-eicosatrienoic acid methyl ester could play a crucial role in protecting cells from oxidative damage, thereby contributing to cellular health and longevity .

Role in Inflammation

Cis-11,14,17-eicosatrienoic acid methyl ester is implicated in inflammatory processes through its influence on eicosanoid synthesis. Polyunsaturated fatty acids (PUFAs) such as this compound are precursors to various eicosanoids that mediate inflammatory responses. The balance between pro-inflammatory and anti-inflammatory eicosanoids derived from this fatty acid can significantly impact health outcomes related to chronic inflammation and cardiovascular diseases .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of cis-11,14,17-eicosatrienoic acid methyl ester against clinical isolates of bacteria and fungi. Results demonstrated a notable reduction in microbial viability at concentrations as low as 0.5% (v/v), highlighting its potential as a natural preservative or therapeutic agent in treating infections .

Study 2: Oxidative Stress Mitigation

In vitro experiments assessed the compound's ability to reduce oxidative stress in cultured human cells exposed to hydrogen peroxide. The results indicated a significant decrease in markers of oxidative damage when cells were treated with cis-11,14,17-eicosatrienoic acid methyl ester prior to exposure to oxidative agents .

Comparative Analysis with Related Fatty Acids

Compound NameStructure CharacteristicsUnique Features
Alpha-linolenic acidContains three double bonds (9, 12, 15)Essential fatty acid found in flaxseed oil
Gamma-linolenic acidContains three double bonds (6, 9, 12)Precursor for anti-inflammatory eicosanoids
Dihomo-gamma-linolenic acidContains four double bonds (6, 9, 12, 15)Important for arachidonic acid synthesis
Cis-11,14,17-Eicosatrienoic Acid Methyl EsterContains three double bonds (11, 14, 17)Significant antimicrobial and antioxidative properties

Q & A

Q. What are the primary biological activities of cis-11,14,17-eicosatrienoic acid methyl ester, and what methodologies are used to assess these activities?

This compound exhibits antibacterial, anti-candidal, and antioxidant properties. To assess these activities:

  • Antimicrobial assays : Use broth microdilution or disk diffusion methods to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., Candida albicans) .
  • Oxidative stress modulation : Employ cellular models (e.g., mammalian cell lines) treated with pro-oxidants (e.g., H₂O₂) and measure reactive oxygen species (ROS) reduction via fluorescence probes (e.g., DCFH-DA) or antioxidant enzyme activity (e.g., SOD, CAT) .

Q. How is cis-11,14,17-eicosatrienoic acid methyl ester identified and quantified in complex biological matrices using gas chromatography (GC)?

  • Sample preparation : Extract lipids via Folch or Bligh-Dyer methods, followed by transesterification (e.g., BF₃-methanol) to convert fatty acids to methyl esters .
  • GC conditions : Use polar capillary columns (e.g., DB-23, HP-88) for isomer separation. Temperature programs often start at 50–60°C, ramping at 3–5°C/min to 240°C. Compare retention times and peak areas against certified FAME standards (e.g., TraceCERT® mixes) .

Q. What safety precautions should be taken when handling cis-11,14,17-eicosatrienoic acid methyl ester in laboratory settings?

  • Storage : Store at -20°C in airtight, light-protected containers under inert gas (e.g., nitrogen) to prevent oxidation .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation of vapors .
  • Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What experimental approaches are used to elucidate the mechanisms by which this compound modulates microbial resistance and oxidative stress pathways?

  • Transcriptomic/proteomic profiling : Use RNA-seq or LC-MS/MS to identify differentially expressed genes/proteins in treated microbial or mammalian cells. Focus on pathways like NF-κB, MAPK, or Nrf2-Keap1 .
  • Mutagenesis studies : Knock out candidate genes (e.g., SOD2, GPX4) in model organisms to validate their role in the compound’s activity .

Q. How can researchers optimize GC conditions to resolve cis-11,14,17-eicosatrienoic acid methyl ester from co-eluting isomers in FAME mixtures?

  • Column selection : Use highly polar stationary phases (e.g., SP-2560, CP-Sil 88) for better separation of C20:3 isomers (e.g., n3 vs. n6) .
  • Temperature programming : Adjust ramp rates (e.g., 1°C/min) during critical elution windows (200–240°C) to enhance resolution .
  • Retention index (RI) cross-validation : Compare experimental RIs with databases (e.g., NIST) for structural confirmation .

Q. What in vitro or in vivo models are appropriate for studying the antioxidant effects of this compound, and how are these assays validated?

  • In vitro : Use HepG2 or RAW 264.7 cells with tert-butyl hydroperoxide (tBHP)-induced oxidative stress. Measure lipid peroxidation (MDA assay) and glutathione (GSH/GSSG) ratios .
  • In vivo : Administer the compound to Caenorhabditis elegans or zebrafish models exposed to oxidative stressors. Quantify lifespan extension or behavioral endpoints (e.g., motility) .
  • Validation : Include positive controls (e.g., α-tocopherol) and validate assays via dose-response curves and reproducibility across replicates .

Q. How do extraction and derivatization protocols affect the recovery and accuracy of cis-11,14,17-eicosatrienoic acid methyl ester in lipidomic studies?

  • Extraction efficiency : Compare Folch (chloroform-methanol) vs. methyl-tert-butyl ether (MTBE) methods. MTBE minimizes phase inversion and improves recovery of polar lipids .
  • Derivatization optimization : Test BF₃-methanol vs. acid-catalyzed (H₂SO₄) esterification. BF₃ reduces side reactions but requires strict anhydrous conditions .
  • Internal standards : Spike deuterated FAMEs (e.g., C20:3-d₃) to correct for losses during processing .

Methodological Notes

  • Structural confirmation : Combine GC retention data with electron ionization mass spectrometry (EI-MS) to detect molecular ions (m/z 320.5) and diagnostic fragments (e.g., m/z 108 for Δ11,14,17 unsaturation) .
  • Quantitative accuracy : Use calibration curves with certified reference materials (e.g., GB/T 22223-2008 standards) and report limits of detection (LOD < 0.5 µg/mL) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 11,14,17-eicosatrienoate
Reactant of Route 2
Reactant of Route 2
Methyl 11,14,17-eicosatrienoate

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